molecular formula C10H19Cl2N5O2 B11794872 (1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride

(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride

Cat. No.: B11794872
M. Wt: 312.19 g/mol
InChI Key: LXEVPUNTMWECFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone under acidic conditions.

    Nitration: The methylated pyrazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Piperidine Ring Formation: The nitro-substituted pyrazole is reacted with a suitable piperidine derivative under basic conditions to form the piperidine ring.

    Methanamine Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents to convert the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Reduction: Formation of (1-(1-Methyl-4-amino-1H-pyrazol-5-yl)piperidin-3-yl)methanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for the development of new catalysts.

    Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: Studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways.

    Receptor Binding: Investigated for its binding affinity to certain receptors in the nervous system.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting neurological disorders.

    Diagnostic Agents: Potential use in the development of diagnostic agents for imaging techniques.

Industry

    Agriculture: Used in the synthesis of agrochemicals for pest control.

    Textile Industry: Employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The piperidine ring enhances the compound’s binding affinity to its targets, while the methanamine group facilitates its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-4-nitro-1H-pyrazol-5-yl)methanamine
  • (1-Methyl-4-amino-1H-pyrazol-5-yl)piperidin-3-yl)methanamine
  • (1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidine

Uniqueness

  • Enhanced Binding Affinity : The presence of both the piperidine and methanamine groups in (1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride enhances its binding affinity to molecular targets compared to similar compounds.
  • Versatility in Reactions : This compound exhibits a broader range of chemical reactivity due to the presence of multiple functional groups.
  • Potential Applications : Its unique structure makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H19Cl2N5O2

Molecular Weight

312.19 g/mol

IUPAC Name

[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C10H17N5O2.2ClH/c1-13-10(9(6-12-13)15(16)17)14-4-2-3-8(5-11)7-14;;/h6,8H,2-5,7,11H2,1H3;2*1H

InChI Key

LXEVPUNTMWECFT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])N2CCCC(C2)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.